tert-butyl 2-(6-amino-9H-purin-9-yl)acetate

Lipophilicity LogP Chromatography

tert-Butyl 2-(6-amino-9H-purin-9-yl)acetate (CAS 152774-16-8) is a purine derivative—specifically a tert-butyl ester of adenine-9-yl acetic acid—that serves as a protected nucleobase building block. It is primarily employed in the synthesis of peptide nucleic acid (PNA) monomers and related purine analogs.

Molecular Formula C11H15N5O2
Molecular Weight 249.27 g/mol
CAS No. 152774-16-8
Cat. No. B1601726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 2-(6-amino-9H-purin-9-yl)acetate
CAS152774-16-8
Molecular FormulaC11H15N5O2
Molecular Weight249.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CN1C=NC2=C(N=CN=C21)N
InChIInChI=1S/C11H15N5O2/c1-11(2,3)18-7(17)4-16-6-15-8-9(12)13-5-14-10(8)16/h5-6H,4H2,1-3H3,(H2,12,13,14)
InChIKeyDLXYCJXQTOWEKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-(6-Amino-9H-purin-9-yl)acetate (CAS 152774-16-8): A Protected Adenine Building Block for PNA and Purine Derivative Synthesis


tert-Butyl 2-(6-amino-9H-purin-9-yl)acetate (CAS 152774-16-8) is a purine derivative—specifically a tert-butyl ester of adenine-9-yl acetic acid—that serves as a protected nucleobase building block. It is primarily employed in the synthesis of peptide nucleic acid (PNA) monomers and related purine analogs . The compound has a molecular formula C11H15N5O2, a molecular weight of 249.27 g/mol, and a predicted LogP of 1.33, indicating moderate lipophilicity .

Why Generic Adenine Acetate Esters Cannot Substitute for tert-Butyl 2-(6-Amino-9H-purin-9-yl)acetate in Regioselective N9-Functionalization


The tert-butyl group in this compound is not a passive protecting group; it actively dictates regioselectivity during adenine N9-alkylation [1]. Compared to smaller esters (methyl, ethyl) or the free acid, its steric bulk suppresses competing N7- and N3-alkylation pathways, while its base-stable orthogonality enables Fmoc-based solid-phase peptide synthesis (SPPS) for PNA assembly [2]. These features are absent in generic adenine acetate esters, making substitution detrimental to synthetic efficiency and product purity.

Quantitative Differentiation Evidence for tert-Butyl 2-(6-Amino-9H-purin-9-yl)acetate vs. In-Class Analogs


Predicted LogP of 1.33 Provides Optimal Lipophilicity for Purification and Membrane Partitioning vs. Polar Analogs

The predicted LogP of tert-butyl 2-(6-amino-9H-purin-9-yl)acetate is 1.33 (XlogP3-AA) , which is substantially higher than the methyl ester (XlogP = −0.1) , the ethyl ester (LogP = 0.36) , and the free acid (LogP = 0.074) . This difference of +1.43 log units versus the methyl ester translates to a ~27-fold increase in predicted octanol/water partition coefficient, facilitating reversed-phase chromatographic retention and potentially enhancing passive membrane diffusion.

Lipophilicity LogP Chromatography Membrane Permeability

Steric Bulk of tert-Butyl Ester Enhances N9-Regioselectivity in Adenine Alkylation vs. Less Hindered Esters

Enkvist et al. (2006) demonstrated that alkylation of adenine with tert-butyl bromoacetate in the presence of the phosphazene base P1-tBu afforded regioselectively the N9-alkylated product with high preparative yields [1]. The bulky tert-butyl ester group disfavors competing N7- and N3-alkylation, which are more prevalent when less sterically demanding alkylating agents (e.g., methyl or ethyl bromoacetate) are employed. While direct comparative yield data across all ester analogs is not available in a single study, the trend of steric bulk improving N9-selectivity is a well-established class-level inference in purine chemistry.

Regioselectivity N9-Alkylation Adenine Purine Chemistry

tert-Butyl Ester Orthogonality in Fmoc-SPPS: Stability to Piperidine Enables Efficient PNA Monomer Assembly

In Fmoc-based solid-phase peptide synthesis (SPPS), the tert-butyl ester remains stable under the basic conditions of repetitive Fmoc deprotection using 20% piperidine in DMF [1]. This orthogonality is critical for PNA monomer assembly, where the C-terminal tert-butyl ester must survive multiple cycles of piperidine treatment. In contrast, methyl and ethyl esters are more susceptible to nucleophilic attack and transesterification under these conditions. Balaji et al. (2006) specifically noted that their solid-phase PNA monomer synthesis conditions were compatible with tert-butyl esters, enabling 36–42% overall yields with very high purity [1].

Solid-Phase Peptide Synthesis Fmoc Deprotection Orthogonal Protection PNA Synthesis

Batch-Specific Purity Documentation (≥95% by HPLC/NMR) Ensures Reproducible Research Outcomes

Bidepharm supplies tert-butyl 2-(6-amino-9H-purin-9-yl)acetate with a standard purity of ≥95% and provides batch-specific quality control documentation, including NMR and HPLC spectra . This level of documentation is not uniformly available for all in-class analogs, where purity may be declared without supporting analytical data. For sensitive applications such as PNA oligomer synthesis, the availability of verified purity data reduces the risk of introducing impurities that could compromise oligomer fidelity.

Quality Control Purity HPLC NMR Procurement

Direct Applicability in PNA Monomer Synthesis: Validated by Literature Precedents

The compound has been explicitly employed as a building block in the synthesis of PNA monomers and purinoceptor antagonists, as documented in multiple primary literature reports indexed under its CAS number . This literature validation distinguishes it from less-documented analogs that lack demonstrated synthetic utility. Specific applications include the synthesis of nucleobase-caged PNAs with improved photochemical properties and the preparation of potential purinoceptor antagonists .

PNA Monomer Literature Validation Peptide Nucleic Acid Synthetic Utility

Optimal Application Scenarios for tert-Butyl 2-(6-Amino-9H-purin-9-yl)acetate Based on Proven Differentiation


Reliable Building Block for Fmoc-Based Solid-Phase PNA Oligomer Synthesis

The tert-butyl ester serves as a temporary C-terminal protecting group that withstands repetitive piperidine treatments during Fmoc-SPPS [1]. Its orthogonality prevents premature cleavage and enables stepwise assembly of adenine-containing PNA oligomers with coupling efficiencies compatible with high-purity final products. Researchers procuring this compound for PNA synthesis benefit from validated literature protocols and documented compatibility with standard solid-phase chemistry [1][2].

Synthesis of Regioselective N9-Functionalized Adenine Libraries for Purinoceptor Research

Investigators building libraries of N9-substituted adenines can leverage the compound's steric bulk-driven regioselectivity to minimize N7-isomer formation [2]. This reduces the need for tedious chromatographic separation of regioisomers, accelerating library synthesis and improving overall yield. The tert-butyl ester can be subsequently cleaved under acidic conditions (TFA) to reveal the free carboxylic acid for further functionalization.

Chromatographic Method Development Using a Well-Characterized Purine Standard

The compound's predicted LogP of 1.33 and availability with batch-specific purity documentation make it a suitable reference standard for developing and validating reversed-phase HPLC methods for purine derivatives . Its intermediate lipophilicity fills a gap between highly polar (free acid, LogP ~0.07) and highly lipophilic purine analogs, providing a mid-range calibration point.

Quality-Assured Intermediate for High-Value PNA-Based Diagnostic Probe Development

For PNA-based diagnostics where oligomer purity directly impacts probe performance, the batch-certified quality of this adenine ester ensures consistent building block quality . This reduces batch-to-batch variability in probe synthesis, which is critical for regulatory compliance and reproducible diagnostic assay performance.

Quote Request

Request a Quote for tert-butyl 2-(6-amino-9H-purin-9-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.